7-Chloro-4-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride
Description
7-Chloro-4-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride is a heterocyclic compound featuring a benzo[d]thiazole core substituted with chlorine (position 7), methoxy (position 4), and a pyrrolidin-1-yl group (position 2). This compound is synthesized via nickel-catalyzed cross-coupling reactions, as described in a 2022 patent by Southwest Minzu University . The methodology employs NiCl₂(dppf) (4 mol%) and 2,2'-bipyridine (4 mol%) as a ligand, achieving yields between 41–94% under microwave-assisted or conventional heating conditions.
Properties
IUPAC Name |
7-chloro-4-methoxy-2-pyrrolidin-1-yl-1,3-benzothiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN2OS.ClH/c1-16-9-5-4-8(13)11-10(9)14-12(17-11)15-6-2-3-7-15;/h4-5H,2-3,6-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYMLUDSTGFTRNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Cl)SC(=N2)N3CCCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Chloro-4-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride typically involves multiple steps, starting with the reaction of appropriate precursors under controlled conditions. One common synthetic route includes the cyclization of 2-aminothiophenol with chloroacetic acid in the presence of a base, followed by methylation and subsequent reaction with pyrrolidine.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using reactors designed to handle high temperatures and pressures. The process would be optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Using nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation may lead to the formation of corresponding oxo-compounds.
Reduction can produce reduced derivatives.
Scientific Research Applications
7-Chloro-4-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride is a synthetic organic compound with a unique structure that includes a benzo[d]thiazole core substituted with chloro and methoxy groups, as well as a pyrrolidine moiety. It has potential biological activities and applications in medicinal chemistry. The presence of chlorine and methoxy groups on the benzothiazole ring enhances its reactivity and biological profile, making it a subject of interest in various research fields.
Scientific Research Applications
this compound is a versatile material with several applications in scientific research.
- Drug Discovery Research has investigated the compound's potential as a scaffold for drug discovery. Studies have explored its interaction with various biological targets, such as enzymes and receptors, to identify its possible therapeutic effects.
- Functional Materials Some research has explored the use of the compound in the development of functional materials, involving studying its properties for applications in areas like organic electronics or optoelectronics.
- Biological Activity Modulation Studies on the interactions of this compound with various biological targets have shown that it may modulate enzyme activity and receptor function. The presence of the thiazole ring enhances its ability to interact with proteins involved in critical biochemical pathways, potentially influencing processes such as inflammation and tumorigenesis. Further investigation into these interactions is necessary to elucidate its mechanisms of action fully.
Synthesis and Modification
The synthesis of this compound typically involves several steps. These reactions facilitate the modification of the compound to create derivatives with potentially enhanced biological activities.
Structural Analogs and Biological Activities
Several compounds share structural similarities with this compound.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamide | Benzothiazole core with piperidine | Anticancer, anti-inflammatory |
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamide | Similar core but with morpholine | Antimicrobial, anticancer |
| 4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl | Contains piperazine instead of pyrrolidine | Antiviral, neuroprotective |
Mechanism of Action
The mechanism by which 7-Chloro-4-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism would depend on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 7-chloro-4-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride with analogs based on substituent variations, synthesis efficiency, and inferred physicochemical properties. Key structural analogs are derived from patents and regulatory listings (e.g., Schedule 99 of the 2022 Customs Tariff) .
Table 1: Substituent Comparison of Benzo[d]thiazole Derivatives
Key Observations:
Aryl substituents (e.g., 4-methoxyphenyl in 6-methoxy-2-(4-methoxyphenyl)benzo[b]thiophene) may confer greater aromatic stacking interactions but reduce nucleophilicity at the 2-position .
This contrasts with non-halogenated analogs (e.g., 4-methoxy derivatives), where electron-donating groups may slow coupling kinetics . Methoxy groups (position 4) enhance solubility but may reduce metabolic stability compared to hydrophobic substituents.
Synthetic Efficiency: The nickel-catalyzed method achieves broad compatibility with diverse organoaluminum reagents (yields 41–94%), outperforming traditional palladium-based systems in cost and functional group tolerance . However, analogs lacking halogen or amine groups (e.g., 3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridine) may require alternative synthetic routes .
Research Findings and Data Analysis
Table 2: Physicochemical and Reactivity Trends
Critical Insights:
- Electronic Effects : Chlorine and methoxy groups create a push-pull electronic environment, which may optimize binding in therapeutic targets (e.g., kinase inhibitors) compared to purely electron-donating analogs.
- Ligand Design : The pyrrolidin-1-yl group’s conformational flexibility could improve target engagement versus rigid aryl substituents, as seen in kinase inhibitor scaffolds .
- Regulatory Relevance : Compounds like 3-(4-chloro-1,2,5-thiadiazol-3-yl)pyridine are listed in Schedule 99 (2022 Customs Tariff), suggesting industrial or pharmacological significance, though detailed data remain proprietary .
Biological Activity
7-Chloro-4-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride, commonly referred to as 7-Cl-4-MeO-2-Pbt, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure, characterized by a benzo[d]thiazole core with chloro and methoxy substituents and a pyrrolidine moiety, positions it as a versatile scaffold for drug discovery. This article explores the biological activity of this compound, focusing on its interactions with various biological targets and its therapeutic potential.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Benzo[d]thiazole |
| Substituents | Chloro (Cl) and methoxy (OCH₃) groups |
| Functional Group | Pyrrolidine moiety |
The presence of the chloro and methoxy groups enhances the reactivity and biological profile of the compound, making it a subject of interest in various research fields.
Anticancer Activity
Research has indicated that this compound exhibits promising anticancer properties. The thiazole ring's ability to interact with proteins involved in critical biochemical pathways suggests its potential role in modulating enzyme activity related to tumorigenesis. For instance, studies have shown that compounds with similar thiazole structures demonstrated significant cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7), hepatocellular carcinoma (HepG-2), and colorectal carcinoma (HCT-116) .
The mechanisms through which 7-Cl-4-MeO-2-Pbt exerts its biological effects include:
- Enzyme Modulation : It may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Interaction : The compound could interact with receptors that regulate apoptosis and cell survival pathways.
Case Studies
- Study on Antitumor Activity : A study involving structural analogs of 7-Cl-4-MeO-2-Pbt revealed that compounds sharing similar core structures exhibited significant anti-Bcl-2 Jurkat activity, indicating their potential as anticancer agents. The IC50 values for these compounds were found to be lower than those of established chemotherapeutics like doxorubicin .
- In Vivo Efficacy : In vivo studies demonstrated that certain derivatives showed enhanced antitumor activity in mouse models, suggesting that modifications to the thiazole structure could lead to improved therapeutic outcomes .
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, a comparative analysis with structurally similar compounds is essential.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamide | Benzothiazole core with piperidine | Anticancer, anti-inflammatory |
| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamide | Similar core but with morpholine | Antimicrobial, anticancer |
| 4-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)piperazin-1-yl | Contains piperazine instead of pyrrolidine | Antiviral, neuroprotective |
This table highlights how variations in substituents can significantly impact the biological activities of related compounds.
Q & A
Q. What are the critical steps and optimization strategies for synthesizing 7-Chloro-4-methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole hydrochloride?
Synthesis typically involves multi-step reactions, including cyclization, substitution, and salt formation. Key considerations include:
- Reagent Selection : Use of DMSO or ethanol as solvents for reflux (common in heterocyclic synthesis, as seen in and ).
- Purification : Recrystallization with ethanol-water mixtures to improve yield and purity (e.g., 65% yield achieved in ).
- Catalysis : Acidic conditions (e.g., glacial acetic acid in ) to facilitate condensation reactions.
- Temperature Control : Reflux durations (e.g., 18 hours in ) to ensure complete cyclization.
Q. Example Protocol :
| Step | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| Cyclization | DMSO, reflux 18h | Form benzo[d]thiazole core | ~65% |
| Substitution | Pyrrolidine, ethanol, 4h reflux | Introduce pyrrolidinyl group | ~70% |
| Salt Formation | HCl in ethanol | Hydrochloride salt precipitation | >90% |
Reference : Similar methodologies are described for structurally related compounds in and , where multi-step synthesis with optimized reflux and purification steps are critical .
Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?
Characterization requires a combination of techniques:
- NMR Spectroscopy : H and C NMR (e.g., δ 114–117°C in ) to confirm substituent positions and purity.
- Mass Spectrometry (ESI-MS) : To verify molecular weight (e.g., 227.15 g/mol in ).
- Thermal Analysis (TGA/DTA) : Assess decomposition profiles (e.g., used TGA to study thermal stability).
- HPLC : Determine purity (>98% as in ) and resolve impurities.
Reference : and highlight the necessity of cross-validating data via multiple techniques .
Advanced Research Questions
Q. How does the substitution pattern on the benzo[d]thiazole core influence biological activity?
- Methoxy Group : Enhances lipophilicity and membrane permeability (e.g., 4-methoxy groups in improved bioavailability).
- Pyrrolidinyl Group : Modulates receptor binding via nitrogen lone pairs (analogous to pyrrolidine derivatives in ).
- Chloro Substituent : Increases electrophilicity, potentially enhancing interaction with biological targets (e.g., 7-chloro analogs in showed activity in kinase inhibition).
Methodological Insight : Structure-activity relationship (SAR) studies require synthesizing analogs (e.g., varying substituents at positions 2 and 4) and testing in bioassays. demonstrates how thiazole derivatives are optimized for pharmacological activity .
Q. How can researchers resolve contradictory data from spectroscopic and chromatographic analyses?
- Cross-Validation : Use NMR to confirm structural integrity and HPLC to check purity (e.g., combined HPLC with TGA for consistency).
- Isotopic Labeling : Employ C-labeled reagents to trace reaction pathways and identify byproducts.
- Advanced Mass Spectrometry : High-resolution MS (HRMS) to distinguish isobaric impurities.
Case Study : In , conflicting purity data between HPLC and melting points were resolved by repeating recrystallization and adjusting solvent ratios .
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
- Solvent Volume Optimization : Transition from batch to continuous flow reactors to reduce ethanol usage (common in and ).
- Byproduct Management : Use of silica plug chromatography () or preparative HPLC () for large-scale purification.
- Yield Improvement : Catalytic methods (e.g., Pd-mediated coupling in ) to enhance efficiency.
Reference : highlights scalability challenges in multi-step syntheses, where stepwise yield optimization is critical .
Q. How can computational methods aid in predicting the reactivity of this compound?
- DFT Calculations : Model electron density distribution to predict sites for electrophilic/nucleophilic attack.
- Molecular Docking : Simulate interactions with biological targets (e.g., kinase enzymes in ).
- Retrosynthetic Analysis : Tools like Synthia™ to propose efficient synthetic routes.
Reference : and provide SMILES notations useful for computational input .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
